7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
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Overview
Description
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one involves multiple steps:
Alkylation: The compound is then reacted with 1,4-disubstituted butane in the presence of a base to form an intermediate.
Deprotection: The protected amine is deprotected using suitable agents to yield the final product.
Industrial Production Methods
Industrial production methods typically involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modifications at the piperazine or quinoline rings .
Scientific Research Applications
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin and dopamine receptors. It acts as a partial agonist at the D2 dopamine receptor and a serotonin-dopamine activity modulator (SDAM) . This dual action helps in modulating neurotransmitter levels, which is beneficial in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action.
Brexpiprazole: Structurally similar and also acts as a serotonin-dopamine activity modulator.
Uniqueness
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one is unique due to its specific binding affinity and efficacy at serotonin and dopamine receptors, which may offer advantages in terms of side effect profile and therapeutic efficacy .
Properties
CAS No. |
1191900-50-1 |
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Molecular Formula |
C25H27N3O3S |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-23-7-6-22(20-9-16-32-25(20)23)28-13-11-27(12-14-28)10-1-2-15-31-19-5-3-18-4-8-24(30)26-21(18)17-19/h3-9,16-17,29H,1-2,10-15H2,(H,26,30) |
InChI Key |
IHDRUMPAUYXQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=C(C=C4)O |
Origin of Product |
United States |
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